molecular formula C11H16N2O2 B13290930 2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide

2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide

Cat. No.: B13290930
M. Wt: 208.26 g/mol
InChI Key: JADSDBFTUMOJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide is an organic compound with a complex structure that includes a hydroxyphenyl group, a methylamino group, and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 2-hydroxybenzaldehyde with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve high yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the dimethylacetamide moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison: 2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications in both aqueous and organic environments .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C11H16N2O2/c1-13(2)11(15)8-12-7-9-5-3-4-6-10(9)14/h3-6,12,14H,7-8H2,1-2H3

InChI Key

JADSDBFTUMOJOS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNCC1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.